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molecular formula C11H14O2 B188652 1-(3,5-Dimethylphenoxy)propan-2-one CAS No. 18621-26-6

1-(3,5-Dimethylphenoxy)propan-2-one

Cat. No. B188652
M. Wt: 178.23 g/mol
InChI Key: FOTWPARMSCBQBA-UHFFFAOYSA-N
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Patent
US05286905

Procedure details

5.0 Grams (28 mmol) of 1-methyl-2-(3,5-dimethylphenoxy)ethanol was dissolved in 10 ml of tetralin, and 0.5 g of a copper-chromium catalyst (203 SD, supplied by Nikki Chemical Co., Ltd.) was added. The resultant mixture was stirred under a nitrogen current (0.1 liter/minute) at 210° C. for 8 hours. The catalyst was removed by filtration, and the filtrate was distilled under reduced pressure to give 3.41 g of 1-(3,5-dimethylphenoxy)-2-propanone (boiling point: 88° C./0.35 mmHg, yield 69%).
Quantity
28 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([OH:13])[CH2:3][O:4][C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH3:12])[CH:6]=1>C1C2C(=CC=CC=2)CCC1.[Cr].[Cu]>[CH3:12][C:7]1[CH:6]=[C:5]([CH:10]=[C:9]([CH3:11])[CH:8]=1)[O:4][CH2:3][C:2](=[O:13])[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
28 mmol
Type
reactant
Smiles
CC(COC1=CC(=CC(=C1)C)C)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCCC2=CC=CC=C12
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Cr].[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(OCC(C)=O)C=C(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.41 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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